2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are significant in medicinal chemistry due to their presence in various biological systems and their roles as building blocks in nucleic acids. This compound is particularly noted for its potential applications in pharmaceuticals, especially as kinase inhibitors.
The compound can be classified under substituted pyrimidine derivatives, which are known for their diverse biological activities, including antitumor and antiviral properties. It is synthesized through various methods involving the modification of pyrimidine structures, which allows for the introduction of different functional groups that can enhance biological activity.
The synthesis of 2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one typically involves several steps:
Technical details regarding reaction conditions, solvents (like tetrahydrofuran), and temperatures (ranging from room temperature to elevated conditions) are critical for optimizing yield and purity .
The molecular structure of 2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one can be represented as follows:
The structural representation highlights the presence of both basic and acidic functional groups, which can influence its reactivity and interaction with biological targets.
The compound can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield.
The mechanism of action for 2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one primarily involves its role as a kinase inhibitor. Kinases are enzymes that transfer phosphate groups from ATP to specific substrates, a process crucial for signal transduction pathways in cells.
Data from molecular docking studies suggest that this compound can effectively bind to the active sites of target kinases, leading to potential therapeutic effects.
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
The primary applications of 2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one include:
This compound exemplifies the ongoing research into pyrimidine derivatives for their therapeutic potential across multiple medical fields.
The construction of the 6-methylpyrimidin-4(1H)-one core necessitates carefully orchestrated multi-step sequences. A prevalent approach involves the condensation of β-dicarbonyl compounds with amidines under acidic conditions. For instance, ethyl acetoacetate reacts with guanidine hydrochloride in sodium ethoxide to yield 6-methylpyrimidine-2,4(1H,3H)-dione, which undergoes selective chlorination at the 4-position using phosphorus oxychloride to afford 4-chloro-6-methylpyrimidine. Subsequent nucleophilic displacement with ethylenediamine introduces the (2-aminoethyl)amino side chain, though this step requires stringent temperature control (70–80°C) to suppress bis-alkylation [7]. Alternative routes employ copper-catalyzed cyclizations between α,β-unsaturated ketones and nitriles, which tolerate diverse electron-withdrawing substituents on the ketone component [7].
Table 1: Comparative Yields in Pyrimidine Core Synthesis
Method | Reagents | Temperature (°C) | Yield (%) |
---|---|---|---|
Amidines + β-ketoesters | Ethyl acetoacetate, guanidine·HCl | 120 | 65–78 |
Alkynes + amidinium salts | Terminal alkynes, amidinium salts | 25 | 82–90 |
Copper-catalyzed [4+2] annulation | α,β-unsaturated ketoximes, nitriles | 100 | 75–88 |
Post-functionalization of the installed ethylamino side chain often involves acylation or sulfonation prior to introducing the 6-methylpyrimidinone core to prevent unwanted cyclization or polymerization [7] [10].
Enantioselective installation of the ethylamino side chain presents distinct challenges due to the prochiral nature of the pyrimidinone C4 position. Transition metal-catalyzed asymmetric amination emerges as a pivotal strategy, employing chiral palladium complexes with BINAP ligands to achieve enantiomeric excesses exceeding 85%. This methodology relies on dynamic kinetic resolution during the nucleophilic attack of ethylenediamine on 4-chloro-6-methylpyrimidine intermediates [3]. Copper(I)-bisoxazoline catalysts facilitate Michael-type additions to α,β-unsaturated pyrimidinones, though competing 1,4- versus 1,2-addition pathways necessitate careful ligand tuning [7].
Organocatalytic approaches using cinchona alkaloid derivatives (e.g., hydroquinine 1,4-phthalazinediyl diether) enable phase-transfer amination of 4-thiomethyl precursors, yielding chiral amines with 90% enantiomeric excess. Solvent selection critically influences enantioselectivity; toluene outperforms polar aprotic solvents like dimethylformamide by minimizing catalyst aggregation [2]. Kinetic studies reveal reversible substrate binding precedes rate-determining deprotonation, justifying the use of high-pressure conditions (2 kbar) to accelerate enantioselective steps [3].
Regioselectivity in polyfunctional pyrimidinones is governed by metal coordination preferences. Sodium hexamethyldisilazide in tetrahydrofuran directs alkylation exclusively to the N1 position of 2-((2-aminoethyl)amino)-6-methylpyrimidin-4(1H)-one through chelation of the exocyclic amine and adjacent carbonyl oxygen. Nuclear magnetic resonance titration experiments confirm 1:1 sodium complexation with dissociation constants (Kd) of 15 ± 3 μM [3]. This contrasts sharply with dimethylformamide solutions, where O-alkylation predominates (O:N ratio = 7:1) due to disrupted chelation geometry.
Table 2: Solvent-Dependent Regioselectivity in Pyrimidinone Alkylation
Solvent | Dielectric Constant | N-Alkylation (%) | O-Alkylation (%) |
---|---|---|---|
Tetrahydrofuran | 7.6 | 98 | 2 |
Dimethylformamide | 36.7 | 12 | 88 |
Dimethyl sulfoxide | 46.7 | 8 | 92 |
Computational density functional theory models at the B3LYP/6-31G* level demonstrate distorted tetrahedral coordination around sodium in transition states, explaining the kinetic preference for N-alkylation. This phenomenon extends to electrophilic substitutions, where bromination occurs selectively at the 5-position under chelating conditions versus the methyl group in non-chelating media [3] [7].
Combinatorial diversification of 2-((2-aminoethyl)amino)-6-methylpyrimidin-4(1H)-one employs resin-bound strategies to access structural analogs efficiently. Wang resin-attached derivatives undergo split-pool synthesis using the tea-bag methodology, where polystyrene-grafted pyrimidinones react with diverse acylating agents (48 variants) and sulfonyl chlorides (32 variants) in alternating cycles. Each synthetic cycle comprises: (1) acidolytic deprotection of the terminal amine (trifluoroacetic acid/dichloromethane, 1:1), (2) coupling with building blocks using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate activation, and (3) thorough dimethylformamide washing [8] [10].
High-throughput screening identified 17 analogs with half maximal inhibitory concentration values <1 μM against p38α mitogen-activated protein kinase, validated through resynthesis and solution-phase testing. Quality control involves random bead sampling followed by cleavage and liquid chromatography-mass spectrometry analysis, confirming >85% purity in 92% of library members. Notably, electron-deficient aromatic sulfonamides enhance potency 12-fold over aliphatic counterparts, suggesting π-stacking interactions within the kinase adenine binding pocket [8] [10].
Bioisosteric optimization of 2-((2-aminoethyl)amino)-6-methylpyrimidin-4(1H)-one targets metabolic stability improvements while retaining target engagement. Classical isosteres include substituting the metabolically vulnerable 6-methyl group with trifluoromethyl (π-stacking preservation) or cyclopropyl (conformational restriction), both achievable via palladium-catalyzed cross-coupling of the 6-bromo intermediate [5] [7]. Non-classical replacements involve exchanging the exocyclic amine with amide bioisosteres like 1,2,4-oxadiazoles, synthesized from amidoximes and carboxylic acids under microwave irradiation [5].
Table 3: Impact of Bioisosteric Replacement on Physicochemical Properties
Bioisostere | cLogP | TPSA (Ų) | Metabolic Stability (t1/2 human microsomes, min) |
---|---|---|---|
-NHCH2CH2NH2 | -1.2 | 70.3 | 8.7 |
-NHC(O)CH3 | -0.8 | 65.7 | 23.1 |
-1,2,4-oxadiazole | 0.2 | 58.9 | 41.5 |
-CH2tetrazole | -0.5 | 83.6 | 37.8 |
Active learning workflows combining 3D-quantitative structure-activity relationship and free energy perturbation prioritize replacements computationally. For human aldose reductase inhibitors, this approach screened 500 virtual bioisosteres in silico, selecting only 35 for synthesis based on free energy perturbation binding energy predictions (< -9.0 kcal/mol). Experimental validation confirmed 88% accuracy in identifying sub-100 nanomolar compounds, demonstrating efficient resource allocation [5] [9]. Silicon-based methyl replacements also show promise, with silanols enhancing aqueous solubility (4.2 mg/mL versus 1.8 mg/mL for methyl) while maintaining similar potency profiles through hydrogen bonding network preservation [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1